Tralopyril

Descripción

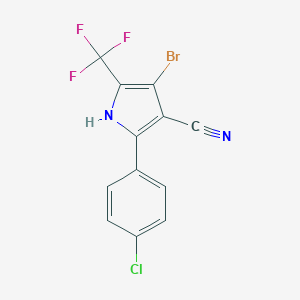

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5BrClF3N2/c13-9-8(5-18)10(19-11(9)12(15,16)17)6-1-3-7(14)4-2-6/h1-4,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNFIRYXKTXAHAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=C(N2)C(F)(F)F)Br)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5BrClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041503 | |

| Record name | Tralopyril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122454-29-9 | |

| Record name | Tralopyril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122454-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tralopyril [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122454299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tralopyril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRALOPYRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MEC6MCY7QB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Impurity Profile of Tralopyril

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Tralopyril, a potent antifouling agent and the active metabolite of the insecticide Chlorfenapyr. This document details the synthetic pathway, starting from readily available precursors, and delves into the formation of potential impurities. The information is presented to aid researchers and professionals in drug development and manufacturing in understanding and controlling the synthesis of Tralopyril.

Tralopyril: An Overview

Tralopyril, with the chemical name 4-bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile, is a halogenated pyrrole (B145914) derivative.[1] It functions by uncoupling oxidative phosphorylation in the mitochondria of target organisms.[2] Its synthesis involves the construction of the core pyrrole ring followed by a crucial bromination step. Careful control of reaction conditions is essential to ensure high purity and yield of the final product.

The Synthetic Pathway of Tralopyril

The synthesis of Tralopyril can be accomplished through a multi-step process, commencing with the formation of a key oxazolinone intermediate. This is followed by the construction of the pyrrole ring and a final bromination to yield the active compound.

A representative synthetic scheme is outlined below:

References

Mechanism of Action of Tralopyril as a Mitochondrial Uncoupler: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tralopyril, the primary active metabolite of the pro-insecticide chlorfenapyr (B1668718), is a potent biocide used in marine antifouling applications.[1][2] Its efficacy and toxicity are rooted in its function as a classical mitochondrial uncoupler. This document provides a detailed technical overview of the mechanism by which Tralopyril disrupts cellular energy metabolism. By acting as a protonophore, Tralopyril transports protons across the inner mitochondrial membrane, dissipating the crucial proton motive force required for ATP synthesis. This uncoupling of oxidative phosphorylation leads to a cascade of cellular events, including accelerated oxygen consumption, a drastic reduction in ATP production, thermogenesis, and metabolic disruption, ultimately culminating in cellular death. Understanding this core mechanism is critical for assessing its environmental impact and the toxicological risks it poses to non-target organisms, including humans.[3][4]

The Principle of Mitochondrial Uncoupling

In healthy mitochondria, the process of oxidative phosphorylation (OXPHOS) tightly couples the flow of electrons through the Electron Transport Chain (ETC) with the synthesis of ATP. As electrons pass through complexes I, III, and IV, protons (H⁺) are pumped from the mitochondrial matrix into the intermembrane space. This action generates a significant electrochemical gradient known as the proton motive force (PMF). This PMF is the potential energy that drives protons back into the matrix through ATP synthase (Complex V), powering the phosphorylation of ADP to ATP.[5][6]

Mitochondrial uncouplers are lipophilic weak acids that disrupt this coupling.[7] They function as protonophores, creating an alternative pathway for protons to re-enter the mitochondrial matrix, completely bypassing the ATP synthase.[5][8][9] This short-circuiting of the proton flow dissipates the PMF. While the ETC continues to consume oxygen and pump protons at an accelerated rate in a futile attempt to restore the gradient, the energy is not captured as ATP but is instead lost as heat.[5][7]

Tralopyril's Protonophore Mechanism

Tralopyril is the biologically active form of the pro-insecticide chlorfenapyr. In target organisms (and non-target ones), chlorfenapyr is metabolized by mixed-function oxidases, which remove an N-ethoxymethyl group to yield Tralopyril.[2]

As a pyrrole (B145914) derivative, Tralopyril possesses the key characteristics of a classical protonophoric uncoupler: a weakly acidic proton and high lipophilicity. This structure allows it to readily diffuse across the lipid-rich inner mitochondrial membrane. The mechanism proceeds in a catalytic cycle:

-

Protonation: In the proton-rich intermembrane space, the deprotonated (anionic) form of Tralopyril picks up a proton.

-

Diffusion: The now-neutral, protonated molecule diffuses across the inner mitochondrial membrane into the matrix.

-

Deprotonation: Upon entering the alkaline environment of the matrix, Tralopyril releases the proton, reverting to its anionic form.

-

Return: The negatively charged Tralopyril molecule is electrophoretically driven back across the membrane to the more positive intermembrane space, ready to begin another cycle.

This rapid, continuous shuttling of protons effectively collapses the mitochondrial membrane potential.

Cellular and Physiological Consequences

The uncoupling action of Tralopyril initiates a predictable and damaging cascade of events within the cell.

-

Drastic ATP Depletion: With the proton gradient dissipated, ATP synthase is deprived of its energy source, leading to a severe drop in cellular ATP production.[10][11] This energy crisis impairs numerous essential cellular functions.

-

Increased Oxygen Consumption: The cell's energy-sensing pathways detect the fall in ATP, signaling the mitochondria to increase substrate oxidation. The ETC accelerates to its maximum rate in a futile attempt to pump more protons and restore the membrane potential, causing a sharp increase in the oxygen consumption rate (OCR).

-

Thermogenesis: The potential energy stored in the proton gradient, unable to be converted into chemical energy (ATP), is instead released as heat.[5] This leads to an increase in body temperature (hyperthermia), a hallmark symptom of poisoning with uncouplers like Tralopyril and its parent compound.[3][4]

-

Metabolic Disruption: The cellular energy crisis triggered by Tralopyril adversely affects metabolic pathways. Studies in zebrafish have shown that exposure leads to significant alterations in carbohydrate and lipid metabolism, evidenced by decreased activity of enzymes like hexokinase and succinate (B1194679) dehydrogenase and changes in the expression of genes related to these pathways.[10][11][12]

-

Altered Gene Expression: Tralopyril exposure has been shown to alter the expression of genes involved in the mitochondrial respiratory complexes (e.g., ndufs4, Sdhα, uqcrc2), indicating a direct impact on the machinery of oxidative phosphorylation.[10][11]

Quantitative Data Summary

While detailed dose-response data for Tralopyril's effect on mitochondrial respiration (e.g., EC50 for OCR increase) is not widely published, its high toxicity to a range of organisms has been quantified. This toxicity is a direct reflection of its potent uncoupling activity.

| Parameter | Organism | Value | Unit | Reference |

| EC₅₀ (Larval Development) | Mussel (Mytilus galloprovincialis) | 3.1 | µg/L | [13] |

| EC₅₀ (Larval Growth) | Sea Urchin (Paracentrotus lividus) | 3.0 | µg/L | [13] |

| LC₅₀ (Acute) | Copepod (Tisbe battagliai) | 0.9 | µg/L | [13] |

| Developmental Effects | Zebrafish (Danio rerio) | ≥ 4.20 | µg/L | [12] |

| Blood Concentration (Poisoning Case 1) | Human | 1.09 | mg/L | [3][4] |

| Blood Concentration (Poisoning Case 2) | Human | 0.592 | mg/L | [3][4] |

Key Experimental Protocols

The investigation of mitochondrial uncouplers like Tralopyril relies on a set of core experimental techniques to measure key mitochondrial functions.

Measurement of Oxygen Consumption Rate (OCR)

This is the most direct method to assess uncoupling. High-resolution respirometry (e.g., Seahorse XF Analyzer or Oroboros O2k) is used to perform a "Mitochondrial Stress Test."

-

Objective: To measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

-

Methodology:

-

Cell Seeding: Plate cells in a specialized microplate and allow them to adhere.

-

Equilibration: Replace culture medium with a low-buffer assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and incubate in a CO₂-free environment.

-

Baseline Measurement: Load the plate into the analyzer and measure the initial, basal OCR for several cycles.

-

Compound Injection 1 (Oligomycin): Inject oligomycin, an ATP synthase inhibitor. The resulting drop in OCR represents the portion of basal respiration that was linked to ATP production. The remaining OCR is due to proton leak.

-

Compound Injection 2 (Uncoupler): Inject a concentration of Tralopyril (or a known uncoupler like FCCP for comparison). This collapses the proton gradient, forcing the ETC to work at its maximum capacity. The resulting OCR is the maximal respiration rate.

-

Compound Injection 3 (Inhibitors): Inject a mixture of rotenone (B1679576) (Complex I inhibitor) and antimycin A (Complex III inhibitor) to shut down all mitochondrial respiration. The remaining OCR is non-mitochondrial.

-

-

Data Analysis: The difference between maximal respiration and basal respiration indicates the spare respiratory capacity. A potent uncoupler will cause a dramatic increase in OCR after injection.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This assay measures the proton motive force directly. A loss of potential indicates uncoupling.

-

Objective: To quantify the electrical potential across the inner mitochondrial membrane.

-

Methodology:

-

Cell Culture: Grow cells on glass-bottom dishes or in microplates suitable for fluorescence microscopy or plate readers.

-

Dye Loading: Incubate cells with a cationic, lipophilic fluorescent dye such as TMRM (Tetramethylrhodamine, Methyl Ester) or TMRE. These dyes accumulate in the negatively charged mitochondrial matrix in proportion to the membrane potential.

-

Imaging/Measurement: Wash away excess dye and measure the baseline fluorescence intensity using a fluorescence microscope or a microplate reader.

-

Compound Addition: Add Tralopyril to the cells.

-

Time-Lapse Measurement: Monitor the fluorescence intensity over time. A potent uncoupler will cause a rapid decrease in fluorescence as the dye leaks out of the depolarized mitochondria.

-

Control: As a positive control for complete depolarization, add a known potent uncoupler like FCCP at the end of the experiment.

-

Quantification of Cellular ATP Levels

This assay measures the direct downstream consequence of uncoupling.

-

Objective: To determine the total cellular ATP concentration.

-

Methodology:

-

Cell Treatment: Expose cultured cells to various concentrations of Tralopyril for a defined period.

-

Cell Lysis: Lyse the cells using a reagent that inactivates ATPases to preserve the existing ATP.

-

Luminometry: Use a commercial ATP assay kit, which is typically based on the firefly luciferase enzyme. In the presence of ATP, luciferase catalyzes the oxidation of D-luciferin, producing light.

-

Measurement: Measure the light output (luminescence) using a luminometer.

-

Quantification: Compare the luminescence of treated samples to a standard curve generated with known ATP concentrations to determine the absolute ATP level. A decrease in luminescence relative to untreated controls indicates ATP depletion.

-

Conclusion

The mechanism of action of Tralopyril is a clear and potent example of mitochondrial uncoupling. By functioning as a proton shuttle, it severs the critical link between substrate oxidation and energy currency production, leading to a profound and multifaceted disruption of cellular homeostasis. Its action results in rapid ATP depletion, uncontrolled oxygen consumption, and hyperthermia, which are the direct causes of its toxicity. The detailed understanding of this mechanism is fundamental for the fields of toxicology, environmental science, and drug development, providing a basis for risk assessment and the potential design of safer alternatives or antidotal strategies.

References

- 1. chiron.no [chiron.no]

- 2. A Fatal Case of Chlorfenapyr Poisoning and the Therapeutic Implications of Serum Chlorfenapyr and Tralopyril Levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tralopyril poisoning due to respiratory exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jafroninternational.com [jafroninternational.com]

- 5. Therapeutic potential of mitochondrial uncouplers for the treatment of metabolic associated fatty liver disease and NASH - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mitochondrial uncouplers with an extraordinary dynamic range - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diverse actions of 15 structurally unrelated mitochondrial uncouplers in cells and mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential Effects of the Mitochondrial Uncoupling Agent, 2,4-Dinitrophenol, or the Nitroxide Antioxidant, Tempol, on Synaptic or Nonsynaptic Mitochondria After Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Environmentally relevant concentrations of tralopyril affect carbohydrate metabolism and lipid metabolism of zebrafish (Danio rerio) by disrupting mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Tralopyril induces developmental toxicity in zebrafish embryo (Danio rerio) by disrupting the thyroid system and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Acute toxicity of tralopyril, capsaicin and triphenylborane pyridine to marine invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

Degradation of Tralopyril in Seawater: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tralopyril, a pyrrole-based compound, is utilized as a biocide in antifouling paints for marine vessels. Its efficacy in preventing the settlement of marine organisms is well-documented. However, understanding its environmental fate, particularly its degradation in seawater, is crucial for assessing its ecological impact. This technical guide provides an in-depth overview of the degradation products of tralopyril in marine environments, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Quantitative Degradation Data

The degradation of tralopyril in seawater is influenced by several factors, including pH, temperature, and the presence of light. The following tables summarize the available quantitative data on the hydrolysis and photolysis of tralopyril.

Table 1: Hydrolysis Half-Life of Tralopyril in Seawater

| pH | Temperature (°C) | Half-Life (t½) | Reference |

| 9 | Not Specified | 0.1 - 0.6 days | U.S. EPA Draft Risk Assessment[1] |

| Seawater | 18 | 6.1 hours | Oliveira et al. (2016) |

| Seawater | 9 | ~16 hours | Janssen PMP (2024)[2] |

Table 2: Photodegradation Half-Life of Tralopyril

| Medium | Half-Life (t½) | Reference |

| Distilled Water | 1 day | U.S. EPA Draft Risk Assessment[1] |

| Humic Acid Water | 1 day | U.S. EPA Draft Risk Assessment[1] |

Degradation Pathways and Products

Tralopyril degrades in seawater primarily through hydrolysis and, to a lesser extent, photolysis, leading to the formation of several degradation products. Biotransformation in marine organisms also contributes to its breakdown.

The primary degradation product of tralopyril is 3-bromo-5-(4-chlorophenyl)-4-cyano-1H-pyrrole-2-carboxylic acid (BCCPCA) , also referred to as CL 322 ,250.[3] This transformation occurs through the hydrolysis of the trifluoromethyl group of the parent tralopyril molecule.

Under anaerobic conditions, such as those found in marine sediments, a debrominated form of BCCPCA, identified as CL 322 ,248 , is a major degradate. Additionally, a minor degradate, debrominated tralopyril ( CL 325 ,195) , has been observed.

Biotransformation of tralopyril has been observed in salmon, leading to the formation of a de-brominated product, 2-(4-chlorophenyl)-5-hydroxy-4-oxo-5-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carbonitrile (HTFCCP) .

The following diagram illustrates the proposed degradation pathway of tralopyril in a marine environment.

References

Ecotoxicology of Tralopyril on Non-Target Marine Invertebrates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tralopyril, a pyrrole-based biocide, has been introduced as an alternative to organotin-based antifouling agents.[1] Its mode of action involves the uncoupling of oxidative phosphorylation in mitochondria, which disrupts the production of ATP, leading to cellular death.[2][3] While effective against fouling organisms, concerns have been raised about its potential impact on non-target marine invertebrates. This technical guide provides a comprehensive overview of the ecotoxicology of tralopyril, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action.

Data Presentation: Quantitative Toxicity of Tralopyril

The acute and chronic toxicity of tralopyril has been evaluated for several non-target marine invertebrate species. The following tables summarize the key toxicity endpoints, such as the median lethal concentration (LC50) and the median effective concentration (EC50), which represent the concentration of a substance that is lethal to 50% of the test organisms or causes a specific sublethal effect in 50% of the test organisms, respectively.

| Species | Life Stage | Exposure Duration | Endpoint | Value (µg/L) | Reference |

| Mytilus galloprovincialis (Mediterranean Mussel) | D-veliger larvae | 48 hours | EC50 (Abnormal Development) | 3.1 | [4] |

| Paracentrotus lividus (Purple Sea Urchin) | Pluteus larvae | 72 hours | EC50 (Growth Impairment) | 3.0 | [4] |

| Tisbe battagliai (Harpacticoid Copepod) | Nauplii | 48 hours | LC50 | 0.9 | |

| Crassostrea gigas (Pacific Oyster) | Adult | 96 hours | LC50 | 911 |

Table 1: Acute Toxicity of Tralopyril to Marine Invertebrates

| Species | Life Stage | Exposure Duration | Endpoint | Value (µg/L) | Reference |

| Crassostrea gigas (Pacific Oyster) | Adult | 6 days | NOEC (Biochemical markers) | 40 | |

| Crassostrea gigas (Pacific Oyster) | Adult | 6 days | LOEC (Biochemical markers) | 80 |

Table 2: Chronic and Sublethal Effects of Tralopyril on the Pacific Oyster (Crassostrea gigas) NOEC: No Observed Effect Concentration; LOEC: Lowest Observed Effect Concentration

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide, based on standardized ecotoxicological testing protocols.

Bivalve Embryo-Larval Development Toxicity Test (adapted from ASTM E724-98)

This protocol is applicable to studies on the developmental effects of tralopyril on bivalve molluscs like Mytilus galloprovincialis and Crassostrea gigas.

-

Test Organisms: Early-stage embryos (2-4 cells) of the selected bivalve species.

-

Test Substance Preparation: A stock solution of tralopyril is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) and then serially diluted with filtered seawater to obtain the desired test concentrations. A solvent control group is included.

-

Test Chambers: Glass beakers or vials are used as test chambers, each containing a specific concentration of the test solution.

-

Experimental Procedure:

-

Fertilized eggs are introduced into the test chambers containing the different tralopyril concentrations and control solutions.

-

The chambers are incubated at a constant temperature (e.g., 20°C) for 48 hours.

-

At the end of the exposure period, the larvae are preserved (e.g., with formalin) and examined under a microscope.

-

-

Endpoint Measurement: The number of normally and abnormally developed larvae (e.g., shell deformities) in each replicate is counted to determine the EC50 for abnormal development.

Sea Urchin Larval Growth Toxicity Test

This protocol is relevant for assessing the impact of tralopyril on the growth of sea urchin larvae, such as Paracentrotus lividus.

-

Test Organisms: Early pluteus larvae of the sea urchin.

-

Test Substance Preparation: As described for the bivalve embryo-larval test.

-

Experimental Procedure:

-

Newly formed pluteus larvae are exposed to a range of tralopyril concentrations in glass beakers.

-

The larvae are incubated for 72 hours under controlled temperature and light conditions.

-

At the end of the test, the larvae are fixed, and their size (e.g., total length) is measured using microscopy and image analysis software.

-

-

Endpoint Measurement: The growth inhibition in each concentration is calculated relative to the control group to determine the EC50 for growth impairment.

Acute Copepod Toxicity Test (adapted from ISO 14669:1999)

This protocol is used to determine the acute lethal toxicity of tralopyril to marine copepods like Tisbe battagliai.

-

Test Organisms: Nauplii or adult copepods of the specified species.

-

Test Substance Preparation: As described previously.

-

Experimental Procedure:

-

A defined number of copepods are introduced into test vials containing different concentrations of tralopyril.

-

The vials are incubated for 48 hours under controlled conditions.

-

Mortality is assessed at 24 and 48 hours by observing the lack of movement, even after gentle agitation.

-

-

Endpoint Measurement: The number of dead copepods in each replicate is recorded to calculate the LC50.

Signaling Pathways and Mechanisms of Action

Tralopyril's primary mechanism of toxicity is the uncoupling of oxidative phosphorylation in the mitochondria. This process disrupts the synthesis of ATP, the primary energy currency of the cell, leading to cellular dysfunction and death.

dot

Caption: Mechanism of tralopyril as an uncoupler of oxidative phosphorylation.

The diagram above illustrates this process. The electron transport chain (ETC) pumps protons (H+) from the mitochondrial matrix to the intermembrane space, creating a proton gradient. This gradient drives ATP synthase to produce ATP. Tralopyril, a lipophilic molecule, can embed in the inner mitochondrial membrane and act as a protonophore, creating a channel for protons to leak back into the matrix, bypassing ATP synthase. This dissipation of the proton gradient uncouples electron transport from ATP synthesis, leading to a loss of cellular energy production and the release of energy as heat.

Experimental Workflow

The general workflow for assessing the ecotoxicological effects of tralopyril on marine invertebrates is outlined below.

dot

Caption: General experimental workflow for marine invertebrate toxicity testing.

Conclusion

The available data indicate that tralopyril is highly toxic to a range of non-target marine invertebrates, particularly during their sensitive larval stages. The uncoupling of oxidative phosphorylation is the primary mechanism driving this toxicity. While tralopyril is considered to have a short half-life in the marine environment, its high toxicity at low concentrations suggests that it may still pose a significant risk to marine ecosystems. Further research is warranted to fully understand the long-term and sublethal effects of tralopyril on marine invertebrate populations and to develop more environmentally benign antifouling solutions.

References

The Bioaccumulation Potential of Tralopyril in Marine Food Webs: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the bioaccumulation potential of Tralopyril in marine food webs. Tralopyril, a pyrrole (B145914) compound, is the active metabolite of the pro-insecticide Chlorfenapyr and is also used as an antifouling biocide.[1][2] While it is known for its rapid degradation in seawater, studies indicate a potential for uptake and accumulation in marine organisms, warranting a detailed examination of its environmental fate.[3][4]

Quantitative Bioaccumulation Data

To provide a quantitative perspective, this guide presents data on the pro-insecticide Chlorfenapyr (which metabolizes into Tralopyril) and kinetic data from uptake and elimination studies on Tralopyril in marine invertebrates.

Bioconcentration Data for Chlorfenapyr (as a Proxy)

Given that Tralopyril is the primary active metabolite of Chlorfenapyr, the bioaccumulation potential of the parent compound can serve as an important indicator.[1][6] Studies on the freshwater fish species Danio rerio (Zebrafish) have demonstrated a high potential for bioaccumulation of Chlorfenapyr.

| Species | Exposure Concentration (µg/L) | Exposure Duration (days) | Bioconcentration Factor (BCF) | Reference |

| Danio rerio (Zebrafish) | 1.0 | 21 | 864.6 | [1][6] |

| Danio rerio (Zebrafish) | 10 | 21 | 1321.9 | [1][6] |

| Danio rerio (Zebrafish) | 0.2 | 8 | 1211.6 | [6] |

| Danio rerio (Zebrafish) | 2 | 8 | 1549.7 | [6] |

Uptake and Elimination Kinetics of Tralopyril in Marine Invertebrates

A key study on the Mediterranean mussel, Mytilus galloprovincialis, provides valuable insights into the uptake and elimination dynamics of Tralopyril.

| Organism | Exposure Concentration (µg/L) | Key Findings | Reference |

| Mytilus galloprovincialis | 1 | - Rapid accumulation observed, reaching a steady-state concentration of 362 ng/g (dry weight) in whole tissues within 13 days. - After a 10-day depuration period, 80% of the accumulated Tralopyril was eliminated. | [3][7][8] |

Based on the steady-state concentration in the mussels (362 ng/g dw) and the exposure concentration (1 µg/L or 1 ng/mL), an estimated BCF can be calculated. Assuming a wet weight to dry weight ratio of approximately 5:1 for mussels, the wet weight concentration is about 72.4 ng/g. This results in an estimated BCF of approximately 72.4 L/kg.

Tissue Concentrations of Tralopyril in Marine Fish

A study on Atlantic salmon (Salmo salar) exposed to Tralopyril-coated net pens provides data on tissue-specific accumulation in a commercially important marine species.

| Organism | Exposure Scenario | Tissue | Maximum Concentration (ng/g wet weight) | Reference |

| Salmo salar (Atlantic Salmon) | 30-day exposure to nets coated with 3.0% and 4.5% Tralopyril in a flow-through tank system. | Muscle | 0.34 | [4] |

| Feces | 5.5 | [4] | ||

| Liver | Detected in 10-20% of individuals | [4] |

Experimental Protocols

Standardized methodologies are crucial for assessing the bioaccumulation potential of chemical substances. The following sections detail the protocols relevant to the data presented.

OECD Guideline 305: Bioaccumulation in Fish

The Organization for Economic Co-operation and Development (OECD) Guideline 305 is the standard for determining the bioconcentration of chemicals in fish through aqueous and dietary exposure.[9]

Objective: To determine the bioconcentration factor (BCF) and uptake and depuration rate constants.

Methodology:

-

Test Organisms: A variety of fish species can be used, with Zebrafish (Danio rerio) being common.[9]

-

Exposure: The test consists of two phases:

-

Uptake Phase: Fish are exposed to the test substance at a constant concentration in a flow-through system for a defined period (e.g., 28 days).

-

Depuration Phase: Fish are transferred to a clean water environment and monitored for the elimination of the substance.

-

-

Sampling: Fish and water samples are collected at regular intervals during both phases.

-

Analysis: The concentration of the test substance in fish tissue and water is determined, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]

-

Data Calculation: The BCF is calculated as the ratio of the concentration of the substance in the fish (at steady state) to the concentration in the water. Kinetic BCFs are also calculated from the uptake and depuration rates.

Protocol for Bioconcentration in Mytilus galloprovincialis

The following protocol is based on the methodology used in the study of Tralopyril bioconcentration in Mediterranean mussels.[3][8]

Objective: To determine the uptake and elimination kinetics of Tralopyril in mussels.

Methodology:

-

Test Organisms: Adult Mytilus galloprovincialis.

-

Acclimation: Mussels are acclimated to laboratory conditions in clean, filtered seawater.

-

Exposure (Uptake Phase): Mussels are exposed to a sublethal concentration of Tralopyril (e.g., 1 µg/L) in a static renewal or flow-through system. The exposure medium is prepared by dissolving Tralopyril in a solvent like DMSO and then diluting it in seawater.

-

Depuration Phase: After the uptake phase, a subset of mussels is transferred to clean seawater.

-

Sampling: Mussels are sampled at multiple time points during both the uptake and depuration phases.

-

Sample Preparation and Analysis:

-

Whole tissues are dissected and lyophilized (freeze-dried).

-

The dried tissue is extracted using an appropriate solvent.

-

The extract is cleaned up and analyzed by LC-MS/MS to quantify the concentration of Tralopyril.

-

Mechanism of Action: Mitochondrial Oxidative Phosphorylation Uncoupling

Tralopyril's primary mode of action is the uncoupling of mitochondrial oxidative phosphorylation.[10] This process disrupts the production of adenosine (B11128) triphosphate (ATP), the main energy currency of the cell.

Signaling Pathway:

-

Proton Gradient: The electron transport chain (ETC) on the inner mitochondrial membrane pumps protons (H+) from the mitochondrial matrix into the intermembrane space, creating an electrochemical gradient.

-

ATP Synthesis: This proton gradient drives the ATP synthase enzyme, which phosphorylates adenosine diphosphate (B83284) (ADP) to produce ATP as protons flow back into the matrix.

-

Tralopyril's Role: Tralopyril, being a lipophilic weak acid, can diffuse across the inner mitochondrial membrane. In the intermembrane space, it picks up a proton, becomes protonated, and diffuses back into the matrix. In the more alkaline matrix, it releases the proton.

-

Disruption: This action creates a "proton leak," dissipating the proton gradient that is essential for ATP synthesis. The energy from the gradient is released as heat instead of being used to produce ATP.

Trophic Transfer and Biomagnification Potential

There is currently a significant data gap regarding the trophic transfer and biomagnification of Tralopyril in marine food webs. No studies have specifically measured its Trophic Magnification Factor (TMF).

However, some general principles can be applied to infer its potential behavior:

-

Lipophilicity: Tralopyril is a lipophilic compound, which is a key characteristic of substances that have the potential to bioaccumulate in fatty tissues and biomagnify up the food chain.

-

Metabolism: The rate at which an organism can metabolize and excrete a compound influences its biomagnification potential. While Tralopyril is a metabolite of Chlorfenapyr, its own metabolic fate in various marine organisms is not fully elucidated.

-

Food Web Structure: The structure and complexity of the marine food web will also play a role. Organisms at higher trophic levels that consume prey with accumulated Tralopyril could be at risk of higher exposure.

Given the high BCF values observed for the parent compound Chlorfenapyr, and the lipophilic nature of Tralopyril, it is plausible that some degree of trophic transfer could occur. However, without specific field or laboratory studies measuring TMF, the potential for biomagnification remains an area requiring further research.

Conclusion

While Tralopyril is designed to degrade rapidly in the marine environment, the available evidence indicates that it can be taken up and accumulated by marine organisms. The high bioaccumulation potential of its parent compound, Chlorfenapyr, in fish, coupled with the observed uptake and retention of Tralopyril in mussels, suggests that this compound has the potential for bioaccumulation.

The primary mechanism of its toxicity, the uncoupling of oxidative phosphorylation, is a fundamental cellular process, making a wide range of organisms potentially susceptible to its effects.

A significant data gap remains concerning the trophic transfer and potential for biomagnification of Tralopyril in marine food webs. Further research, including field studies to determine Trophic Magnification Factors, is necessary to fully understand the ecological risks posed by this widely used antifouling agent. Researchers and drug development professionals should consider the bioaccumulative potential and metabolic fate of pyrrole-based compounds in their work.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. Chlorfenapyr | C15H11BrClF3N2O | CID 91778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tralopyril bioconcentration and effects on the gill proteome of the Mediterranean mussel Mytilus galloprovincialis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of uptake of tralopyril and transformation products in salmon exposed to tralopyril coated net pen | Institute of Marine Research [hi.no]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. A Comprehensive Review of the Current Knowledge of Chlorfenapyr: Synthesis, Mode of Action, Resistance, and Environmental Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantification of Tralopyril by LC-MS/MS â Vitas Analytical Services [vitas.no]

- 8. researchgate.net [researchgate.net]

- 9. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]

- 10. Environmentally relevant concentrations of tralopyril affect carbohydrate metabolism and lipid metabolism of zebrafish (Danio rerio) by disrupting mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]

Tralopyril: The Active Metabolite of Chlorfenapyr - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorfenapyr (B1668718) is a broad-spectrum insecticide and acaricide from the pyrrole (B145914) class of compounds.[1] Initially developed from the natural product dioxapyrrolomycin, isolated from Streptomyces fumanus, chlorfenapyr itself is a pro-insecticide, meaning it is not directly toxic upon exposure.[2] Its potent biological activity is realized after it undergoes metabolic activation within the target organism to form its primary active metabolite, Tralopyril (also known as CL 303268 ).[2][3][4] Tralopyril is the key agent responsible for the insecticidal and toxic effects observed after chlorfenapyr administration.[5][6]

This technical guide provides an in-depth exploration of Tralopyril, focusing on its formation from Chlorfenapyr, its mechanism of action as a mitochondrial uncoupler, and the experimental methodologies used to study its effects.

Metabolic Activation: The Conversion of Chlorfenapyr to Tralopyril

The transformation of the pro-insecticide Chlorfenapyr into the active toxicant Tralopyril is a critical step for its bioactivity. This conversion is an oxidative process primarily mediated by a superfamily of enzymes.

The N-dealkylation Pathway

The core chemical reaction is the oxidative removal of the N-ethoxymethyl group from the pyrrole nitrogen of Chlorfenapyr.[7][8][9] This N-dealkylation reaction is catalyzed by cytochrome P450 monooxygenases (CYP450s), also referred to as mixed-function oxidases.[2][8] These enzymes are abundant in the liver microsomes of mammals and in various tissues of insects.[8][10] The upregulation of these enzymes in some insecticide-resistant insect strains can paradoxically lead to faster bioactivation of Chlorfenapyr, making it more effective against such resistant populations.[8][11]

The metabolic conversion results in the formation of Tralopyril, which is 4-bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile.[12]

Caption: Metabolic activation of Chlorfenapyr to its active form, Tralopyril.

Mechanism of Action: Mitochondrial Uncoupling

Tralopyril exerts its toxic effects by disrupting cellular energy metabolism through a process known as the uncoupling of oxidative phosphorylation in the mitochondria.[1][2][4][5]

Disruption of the Proton Gradient

Mitochondria are the primary sites of adenosine (B11128) triphosphate (ATP) synthesis, the cell's main energy currency.[13] This is achieved through oxidative phosphorylation, where a proton gradient (proton-motive force) is established across the inner mitochondrial membrane by the electron transport chain (ETC).[14] ATP synthase then utilizes the energy stored in this gradient to convert adenosine diphosphate (B83284) (ADP) to ATP.[6][7]

Tralopyril, as a potent uncoupler, acts as a protonophore.[14] It shuttles protons across the inner mitochondrial membrane, bypassing the ATP synthase channel.[14] This action dissipates the carefully maintained proton gradient.[8] Consequently, the energy generated from the electron transport chain is no longer efficiently captured for ATP synthesis but is instead lost as heat.[14] The disruption of ATP production leads to cellular energy failure and, ultimately, cell death, which manifests as the observed toxicity in the organism.[1][7][15]

Caption: Tralopyril uncouples oxidative phosphorylation by creating a proton leak.

Quantitative Data

The following tables summarize key quantitative data regarding the toxicity, toxicokinetics, and metabolic conversion of Chlorfenapyr and Tralopyril.

Table 1: Acute Toxicity Data

| Compound | Species | Route | LD50 Value | Reference |

| Chlorfenapyr | Male Rat | Oral | 441 mg/kg | [5][9] |

| Chlorfenapyr | Male Mouse | Oral | 45 mg/kg | [5][9] |

| Tralopyril | Male Rat | Oral | 27 mg/kg | [5][9] |

| Chlorfenapyr | Rabbit | Dermal | >2000 mg/kg bw | [16] |

| Chlorfenapyr | Rat | Inhalation | 0.83 mg/L | [16] |

Table 2: Toxicokinetic Parameters in Mice (Oral Administration)

| Compound | Parameter | Value | Reference |

| Tralopyril | Half-life (t1/2) | Significantly higher than Chlorfenapyr | [3][17] |

| Tralopyril | Area Under Curve (AUC) | Significantly higher than Chlorfenapyr | [3][17] |

| Tralopyril | Peak Concentration (Cmax) | Significantly higher than Chlorfenapyr | [3][17] |

Table 3: Enzyme Kinetics of Tralopyril Formation by Mosquito P450s

| Enzyme (Species) | Kcat/KM (μM⁻¹ min⁻¹) | Relative Efficiency | Reference |

| CYP9K1 (An. gambiae) | 0.66 | 22x higher than CYP9J5 | [11][18] |

| CYP6P3 (An. gambiae) | 0.1 | 3.3x higher than CYP9J5 | [11][18] |

| CYP9J32 (Ae. aegypti) | 0.1 | 3.3x higher than CYP9J5 | [11][18] |

| CYP9J5 (An. gambiae) | 0.03 | Baseline | [11][18] |

Table 4: Human Poisoning Case - Serum Concentrations

| Compound | Time Post-Ingestion | Serum Level (ng/mL) | Reference |

| Chlorfenapyr | 4 hours | 77.4 | [4][5][9] |

| Chlorfenapyr | 113 hours | Undetectable | [4][5][9] |

| Chlorfenapyr | 156 hours | Undetectable | [4][5][9] |

| Tralopyril | 4 hours | 723.6 | [4][5][9] |

| Tralopyril | 113 hours | 14,179 | [4][5][9] |

| Tralopyril | 156 hours | 9,654.2 | [4][5][9] |

Experimental Protocols

Investigating the effects of Tralopyril requires specific methodologies to assess mitochondrial function and quantify the compounds in biological matrices.

Protocol: Measurement of Mitochondrial Respiration using Extracellular Flux Analysis

This protocol is adapted from methods utilizing the Seahorse XF Analyzer to measure the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration.[13][19]

Objective: To determine key parameters of mitochondrial function (basal respiration, ATP-linked respiration, maximal respiration, and proton leak) in living cells following exposure to a substance like Tralopyril.

Materials:

-

Seahorse XFe96 or similar Extracellular Flux Analyzer

-

Seahorse XF Cell Culture Microplates

-

Cultured cells of interest

-

Seahorse XF assay medium

-

Mitochondrial stress test compounds:

-

Oligomycin (B223565) (ATP synthase inhibitor)

-

FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone, an uncoupling agent)

-

Rotenone (B1679576) & Antimycin A (Complex I & III inhibitors)

-

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF microplate at a predetermined optimal density and allow them to adhere overnight.

-

Assay Preparation: On the day of the assay, replace the growth medium with pre-warmed Seahorse XF assay medium. Incubate the plate at 37°C in a non-CO2 incubator for at least 1 hour.

-

Compound Loading: Load the mitochondrial stress test compounds into the appropriate ports of the sensor cartridge. Port A: Oligomycin; Port B: FCCP; Port C: Rotenone/Antimycin A.

-

Instrument Calibration: Calibrate the instrument with the loaded sensor cartridge.

-

Mito Stress Test Execution: Place the cell culture plate into the instrument. The instrument will measure baseline OCR, then sequentially inject the inhibitors and measure the OCR after each injection.

-

Data Analysis:

-

Basal Respiration: The initial OCR before any injections.

-

ATP-Linked Respiration: The decrease in OCR after oligomycin injection.

-

Maximal Respiration: The peak OCR after FCCP injection.

-

Proton Leak: The remaining OCR after oligomycin injection, minus the non-mitochondrial respiration.

-

Non-Mitochondrial Respiration: The OCR remaining after injection of rotenone and antimycin A.

-

Caption: Workflow for a typical Seahorse Mito Stress Test experiment.

Protocol: Determination of ATP Production Rate

This method directly measures the rate of ATP synthesis in isolated mitochondria using a bioluminescence assay.[20][21]

Objective: To quantify the rate of ATP production by isolated mitochondria.

Materials:

-

Isolated mitochondria from tissue of interest (e.g., liver, brain)

-

ATP determination kit (containing luciferin (B1168401) and luciferase)

-

Luminometer

-

Reaction buffer

-

ADP solution (e.g., 2.5 mM)

-

Oligomycin (for inhibition control)

Procedure:

-

Mitochondria Isolation: Isolate mitochondria from fresh tissue using differential centrifugation. Determine the protein concentration of the mitochondrial suspension.

-

Reaction Setup: In a luminometer cuvette, combine the reaction buffer, luciferin-luciferase reagent, and a known amount of isolated mitochondria.

-

Baseline Measurement: Measure the initial luminescence to determine the endogenous ATP content.

-

Initiate ATP Synthesis: Add a known concentration of ADP to the cuvette to start the ATP synthesis reaction.

-

Kinetic Measurement: Immediately record the luminescence signal over time (e.g., every 5 seconds for 5 minutes). The rate of increase in luminescence is proportional to the rate of ATP production.

-

Inhibition Control (Optional): To confirm the assay is measuring oxidative phosphorylation, pre-incubate a sample of mitochondria with oligomycin before adding ADP. This should significantly inhibit the rate of ATP production.

-

Data Analysis: Calculate the rate of ATP production by comparing the kinetic data to an ATP standard curve. Express the rate as nmol ATP/min/mg mitochondrial protein.

Protocol: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a sensitive and specific method for detecting Chlorfenapyr and Tralopyril in biological samples.[3][9]

Objective: To accurately quantify the concentrations of Chlorfenapyr and Tralopyril in plasma, serum, or tissue homogenates.

Procedure:

-

Sample Preparation: Extract the analytes from the biological matrix using a suitable method, such as protein precipitation followed by liquid-liquid extraction or solid-phase extraction.

-

Chromatographic Separation: Inject the extracted sample onto a liquid chromatography system equipped with an appropriate column (e.g., C18). Use a gradient elution program with solvents like acetonitrile (B52724) and water (with formic acid) to separate Chlorfenapyr and Tralopyril from matrix components.

-

Mass Spectrometric Detection: Introduce the eluent from the LC column into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

MRM Transitions: Set the instrument to monitor specific precursor-to-product ion transitions for Chlorfenapyr and Tralopyril to ensure specificity and sensitivity.

-

Quantification: Generate a calibration curve using standards of known concentrations. Quantify the analytes in the unknown samples by comparing their peak areas to the calibration curve.

Conclusion

Tralopyril is unequivocally the biologically active agent derived from the pro-insecticide Chlorfenapyr. Its formation via cytochrome P450-mediated N-dealkylation is a prerequisite for its toxic action. The mechanism, centered on the uncoupling of mitochondrial oxidative phosphorylation, leads to a catastrophic depletion of cellular energy, providing a mode of action distinct from neurotoxic insecticides. The significant difference in toxicokinetic profiles between Chlorfenapyr and its metabolite, with Tralopyril showing prolonged presence and higher concentrations in the body, underscores the importance of monitoring the active metabolite in toxicological assessments and clinical poisoning cases.[3][6] The experimental protocols outlined herein provide a robust framework for researchers to further investigate the nuanced effects of Tralopyril on cellular bioenergetics and its broader implications in toxicology and the development of novel biocides.

References

- 1. News - Chlorfenapyr Insecticide: Mode of Action, Applications, and Benefits [bigpesticides.com]

- 2. Chlorfenapyr - Wikipedia [en.wikipedia.org]

- 3. Toxicokinetics, in vivo metabolic profiling and tissue distribution of chlorfenapyr in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Fatal Case of Chlorfenapyr Poisoning and the Therapeutic Implications of Serum Chlorfenapyr and Tralopyril Levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Fatal Case of Chlorfenapyr Poisoning and the Therapeutic Implications of Serum Chlorfenapyr and Tralopyril Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chlorfenapyr poisoning: mechanisms, clinical presentations, and treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The fate and potential hazards of chlorfenapyr and one metabolite tralopyril in cabbages: A comprehensive investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Tralopyril | C12H5BrClF3N2 | CID 183559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Assaying Mitochondrial Respiration as an Indicator of Cellular Metabolism and Fitness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Therapeutic potential of mitochondrial uncouplers for the treatment of metabolic associated fatty liver disease and NASH - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. fao.org [fao.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Measurement of mitochondrial respiration [bio-protocol.org]

- 20. journals.physiology.org [journals.physiology.org]

- 21. diabetesjournals.org [diabetesjournals.org]

Environmental Fate and Persistence of Tralopyril: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tralopyril, with the chemical name 4-bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile, is a biocide utilized in antifouling paints for marine vessels to control the growth of barnacles, mussels, and other marine organisms.[1] Its environmental fate and persistence are of significant interest to understand its potential impact on aquatic ecosystems. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the degradation, metabolism, mobility, and bioaccumulation of Tralopyril.

Physicochemical Properties

A summary of the key physicochemical properties of Tralopyril and its major degradation products is presented below. These properties are crucial for understanding its behavior in the environment.

| Property | Tralopyril | CL 322 ,250 | CL 322 ,248 |

| Molecular Formula | C₁₂H₅BrClF₃N₂ | C₁₂H₆BrClN₂O₂ | C₁₂H₇ClN₂O₂ |

| Molecular Weight | 349.5 g/mol | 325.6 g/mol | 246.7 g/mol |

| Log P (octanol/water partition coefficient) | 3.5 | Lower than parent | Lower than CL 322 ,250 |

| Water Solubility | Low | Higher than parent | Higher than CL 322 ,250 |

Caption: Physicochemical properties of Tralopyril and its primary degradates.

Environmental Fate and Persistence

The environmental persistence of Tralopyril is primarily governed by abiotic and biotic degradation processes, leading to the formation of several transformation products.

Degradation in the Aquatic Environment

Hydrolysis

Tralopyril undergoes rapid hydrolysis in aqueous environments, especially under neutral to alkaline conditions. The primary hydrolysis product is CL 322 ,250, which is formed through the defluorination of the parent compound and the formation of a carboxylic acid group.[1] This degradate, however, is more persistent to hydrolysis than the parent compound.[1]

Table 1: Hydrolysis Half-Life of Tralopyril and CL 322 ,250

| Compound | pH | Temperature (°C) | Half-Life (days) | Reference |

| Tralopyril | 5 | 25 | 14 | [1] |

| Tralopyril | 7 | 25 | 0.35 (8.4 hours) | [2] |

| Tralopyril | 9 | 25 | 0.1 (2.4 hours) | |

| Tralopyril | Seawater | Not Specified | 0.1 - 0.6 | |

| CL 322 ,250 | 5, 7, 9 | Not Specified | Did not degrade |

Photolysis

Photodegradation in water is another significant degradation pathway for Tralopyril. The photolysis half-life in both distilled and humic acid water is approximately 1 day. The primary degradate, CL 322 ,250, is also susceptible to photolysis, with a much shorter half-life of approximately 36 minutes.

Table 2: Aqueous Photolysis Half-Life of Tralopyril and CL 322 ,250

| Compound | Water Type | Half-Life (days) | Reference |

| Tralopyril | Distilled Water | 1 | |

| Tralopyril | Humic Acid Water | 1 | |

| CL 322 ,250 | Not Specified | 0.025 (36 minutes) |

Degradation in Soil

Aerobic and Anaerobic Metabolism

In soil environments, Tralopyril degrades under both aerobic and anaerobic conditions. The metabolic half-lives are generally short, indicating that it is not persistent in soil. The degradate CL 322 ,250 is also formed in soil and exhibits longer half-lives than the parent compound. Under anaerobic conditions, a further degradation product, debrominated CL 322 ,250 ( CL 322 ,248), is formed and appears to be persistent.

Table 3: Soil Metabolism Half-Life of Tralopyril and its Degradates

| Condition | Compound | Half-Life (days) | Reference |

| Aerobic Freshwater | Tralopyril | 12 | |

| Aerobic Saltwater | Tralopyril | 0.6 | |

| Anaerobic Freshwater | Tralopyril | 29 | |

| Anaerobic Saltwater | Tralopyril | 0.7 | |

| Aerobic/Anaerobic | CL 322 ,250 | 23 - 31 | |

| Anaerobic | CL 322 ,248 | Did not degrade |

Mobility

Bioaccumulation

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment through all routes of exposure. The potential for bioaccumulation is often assessed by the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water. Studies indicate that Tralopyril has a low potential to bioconcentrate in fish tissue.

Degradation Pathway of Tralopyril

The following diagram illustrates the primary degradation pathway of Tralopyril in the environment, leading to the formation of its major metabolites.

Caption: Primary degradation pathway of Tralopyril.

Experimental Protocols

The environmental fate studies for Tralopyril are generally conducted following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). The following sections provide an overview of the methodologies for key experiments.

Hydrolysis Study (based on OECD Guideline 111)

Objective: To determine the rate of abiotic hydrolysis of Tralopyril as a function of pH.

Methodology:

-

Preparation of Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

-

Test Substance Application: A solution of Tralopyril is added to each buffer solution in the dark.

-

Incubation: The solutions are incubated at a constant temperature in the dark. A preliminary test may be conducted at an elevated temperature (e.g., 50°C) to quickly assess stability.

-

Sampling and Analysis: Aliquots are taken at various time intervals and analyzed for the concentration of Tralopyril and its hydrolysis products using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

-

Data Analysis: The rate of hydrolysis and the half-life are calculated for each pH.

Caption: General workflow for a hydrolysis study.

Aerobic and Anaerobic Soil Metabolism Study (based on OECD Guideline 307)

Objective: To determine the rate and route of Tralopyril degradation in soil under aerobic and anaerobic conditions.

Methodology:

-

Soil Collection and Preparation: Representative soil samples are collected, sieved, and characterized for properties such as texture, pH, organic carbon content, and microbial biomass.

-

Test Substance Application: Radiolabeled (¹⁴C) Tralopyril is typically used to facilitate tracking of the parent compound and its metabolites. It is applied to the soil samples.

-

Incubation:

-

Aerobic: Soil samples are incubated in the dark at a constant temperature and moisture content, with a continuous flow of air to maintain aerobic conditions. Evolved ¹⁴CO₂ is trapped to measure mineralization.

-

Anaerobic: Soil is pre-incubated under aerobic conditions, then flooded with water and purged with an inert gas (e.g., nitrogen) to establish anaerobic conditions before the addition of Tralopyril.

-

-

Sampling and Extraction: Soil samples are taken at various time intervals and extracted with appropriate solvents.

-

Analysis: The extracts are analyzed by techniques such as HPLC with radiometric detection and/or LC-MS to identify and quantify Tralopyril and its transformation products. The trapped ¹⁴CO₂ is quantified by liquid scintillation counting.

-

Data Analysis: Degradation rates (DT₅₀ values) for Tralopyril and its major metabolites are calculated. A degradation pathway is proposed based on the identified products.

Caption: General workflow for soil metabolism studies.

Bioaccumulation in Fish (based on OECD Guideline 305)

Objective: To determine the bioconcentration factor (BCF) of Tralopyril in fish.

Methodology:

-

Test Organism: A suitable fish species is selected (e.g., zebrafish, rainbow trout).

-

Exposure (Uptake Phase): Fish are exposed to a constant, sublethal concentration of Tralopyril in a flow-through system for a defined period (e.g., 28 days).

-

Depuration Phase: After the exposure period, the fish are transferred to clean, untreated water for a depuration period.

-

Sampling: Fish and water samples are collected at regular intervals during both the uptake and depuration phases.

-

Analysis: The concentration of Tralopyril in fish tissue and water is determined using a sensitive analytical method like LC-MS/MS.

-

Data Analysis: The BCF is calculated as the ratio of the concentration of Tralopyril in the fish at steady-state to the concentration in the water. Kinetic BCFs can also be determined from the uptake and depuration rate constants.

Caption: General workflow for a fish bioaccumulation study.

Conclusion

Tralopyril is characterized by its rapid degradation in the aquatic environment through hydrolysis and photolysis, preventing its long-term persistence in the water column. In soil, it also undergoes relatively rapid aerobic and anaerobic metabolism. While its primary degradation product, CL 322 ,250, is more persistent to hydrolysis and biodegradation than the parent compound, it is susceptible to rapid photolysis. The formation of the persistent degradate CL 322 ,248 under anaerobic conditions warrants further consideration in environmental risk assessments. The available data suggest a low potential for Tralopyril to bioaccumulate in aquatic organisms. This technical guide summarizes the key data and experimental approaches for assessing the environmental fate and persistence of Tralopyril, providing a valuable resource for researchers and professionals in the field.

References

Tralopyril and Its Impact on Marine Microbial Ecosystems: A Technical Overview

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

Tralopyril, a pyrrole-based compound, is increasingly utilized as a biocide in marine antifouling coatings. Its primary function is to deter the settlement of fouling organisms on submerged surfaces. While its efficacy against larger fouling organisms is documented, its effects on the foundational marine microbial communities are less understood. This technical guide synthesizes the current knowledge on the effects of tralopyril on marine microbial communities, detailing its mechanism of action, presenting available toxicological data, and outlining experimental protocols for future research. A significant focus is placed on its role as an uncoupler of oxidative phosphorylation and the subsequent implications for microbial metabolism and community structure.

Introduction

Marine biofouling, the accumulation of microorganisms, plants, algae, and animals on submerged structures, poses significant economic and environmental challenges. Antifouling coatings are the primary defense, and there is a continuous effort to develop effective, yet environmentally benign, biocides. Tralopyril has emerged as a metal-free alternative to traditional copper-based antifoulants.[1] It is known to break down relatively quickly in the marine environment, which is considered an eco-friendly feature.[2] However, its inherent toxicity, which makes it an effective biocide, necessitates a thorough understanding of its impact on non-target marine microorganisms, which are crucial for global biogeochemical cycles.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism of action for tralopyril is the uncoupling of oxidative phosphorylation in the mitochondria of eukaryotes and the cell membrane of prokaryotes.[3] This process disrupts the critical link between the electron transport chain and ATP synthesis.

As a protonophore, tralopyril shuttles protons across the inner mitochondrial or bacterial membrane, dissipating the proton motive force (proton gradient) that is essential for driving ATP synthase.[3] This leads to a state where the cell continues to consume oxygen and burn energy substrates, but the energy is dissipated as heat rather than being converted into ATP. The resulting depletion of cellular ATP can lead to growth inhibition and, at higher concentrations, cell death.

Effects on Marine Microbial Communities: A Data-Deficient Area

Direct, quantitative data on the effects of tralopyril on the structure and function of marine microbial communities are notably scarce in the current scientific literature. Most studies focus on its impact on eukaryotic organisms. However, based on its mechanism of action and data from other biocides, several effects can be inferred:

-

Impact on Community Structure: Antifouling coatings are known to select for specific microbial communities.[4] Biocides can shift the dominant bacterial phyla, for instance, from Alphaproteobacteria to Gamaproteobacteria. It is plausible that tralopyril would exert a similar selective pressure, favoring the growth of resistant microorganisms.

-

Inhibition of Metabolic Activity: As an uncoupler of oxidative phosphorylation, tralopyril would directly inhibit the metabolic activity of a wide range of aerobic marine microbes, including bacteria, archaea, and fungi. This would likely lead to a reduction in overall microbial respiration and biomass production.

-

Effects on Biogeochemical Cycling: Marine microbes are the engines of global biogeochemical cycles. By inhibiting microbial metabolism, tralopyril could potentially impact key processes such as nitrification, denitrification, and carbon fixation. However, specific studies on tralopyril's influence on these cycles are lacking.

Quantitative Data

The available quantitative data primarily focuses on the toxicity of tralopyril to specific marine organisms rather than on microbial communities. The following table summarizes some of the reported toxicity values. It is important to note that these are not direct measures of impact on microbial community diversity or function.

| Organism/Group | Endpoint | Concentration (µg/L) | Reference |

| Marine Bacteria (general) | Varies | Higher concentrations required for inhibition at alkaline pH | |

| Vibrio alginolyticus | Growth Inhibition | Becomes uncoupler-resistant under certain conditions | |

| Vibrio costicola | Growth Inhibition | Becomes uncoupler-resistant under certain conditions | |

| Marine Phytoplankton | Primary Production Impairment | Varies by species and biocide | |

| Emiliania huxleyi | Growth Inhibition | NOEC > 1.0 | |

| Synechococcus sp. | Growth Inhibition | NOEC = 1.0 (for zinc pyrithione) |

NOEC: No Observed Effect Concentration

Experimental Protocols for Assessing Tralopyril's Effects

To address the current knowledge gaps, rigorous and standardized experimental protocols are required. The following outlines a generalized workflow for assessing the impact of tralopyril on marine microbial communities.

Detailed Methodologies

4.1.1. Sample Collection and Microcosm Setup

-

Seawater and Sediment: Collect surface seawater and upper layer sediment from a location of interest.

-

Biofilm Colonization: Deploy sterile test panels (e.g., glass, PVC) coated with and without tralopyril-based paint at the sampling site for a defined period (e.g., 2-4 weeks) to allow for natural biofilm formation.

-

Microcosms: For water and sediment effects, establish microcosms (e.g., in sterile glass bottles) with seawater or a seawater-sediment slurry.

4.1.2. Tralopyril Exposure

-

Spike the microcosms with a gradient of tralopyril concentrations, including a control with no tralopyril. Environmentally relevant concentrations should be prioritized.

-

Incubate the microcosms under controlled conditions (temperature, light) that mimic the natural environment.

-

Collect subsamples at various time points (e.g., 0, 24, 48, 96 hours, and longer for chronic studies).

4.1.3. Community Structure Analysis (16S rRNA Gene Sequencing)

-

DNA Extraction: Extract total DNA from water filters, sediment samples, or biofilm swabs using a standardized kit suitable for environmental samples.

-

PCR Amplification: Amplify the V3-V4 or other variable regions of the 16S rRNA gene using universal primers for bacteria and archaea.

-

Sequencing: Sequence the amplicons using a high-throughput sequencing platform (e.g., Illumina MiSeq).

-

Bioinformatic Analysis: Process the raw sequence data to remove low-quality reads, cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs), and assign taxonomy. Analyze alpha and beta diversity to assess changes in community richness, evenness, and composition.

4.1.4. Microbial Activity (Extracellular Enzyme Assays)

-

Measure the activity of key extracellular enzymes involved in the degradation of organic matter (e.g., β-glucosidase, leucine (B10760876) aminopeptidase, alkaline phosphatase).

-

Use fluorogenic substrate analogs (e.g., methylumbelliferone-linked substrates) and measure the rate of fluorescence increase over time in a microplate reader.

-

Calculate the potential enzyme activity rates and compare them across different tralopyril concentrations.

Conclusion and Future Directions

Tralopyril is an effective antifouling biocide with a clear mechanism of action: the uncoupling of oxidative phosphorylation. While this explains its toxicity to a broad range of organisms, there is a critical lack of research on its specific effects on the diversity and function of marine microbial communities. The inferences drawn from its mechanism of action and studies on other biocides suggest that tralopyril likely has a significant impact on microbial community structure and metabolic activity.

Future research should prioritize conducting controlled experiments, following protocols similar to the one outlined in this guide, to generate the much-needed quantitative data. Such studies are essential for a comprehensive environmental risk assessment of tralopyril and for the development of more targeted and sustainable antifouling solutions. Understanding the intricate interactions between novel biocides and the microbial foundation of marine ecosystems is paramount for safeguarding the health of our oceans.

References

- 1. Growth of a marine Vibrio alginolyticus and moderately halophilic V. costicola becomes uncoupler resistant when the respiration-dependent Na+ pump functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of Microbial Extracellular Enzyme Activity in Waters, Soils, and Sediments using High Throughput Microplate Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antifouling Coatings Influence both Abundance and Community Structure of Colonizing Biofilms: a Case Study in the Northwestern Mediterranean Sea - PMC [pmc.ncbi.nlm.nih.gov]

Sublethal Effects of Tralopyril on Fish Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tralopyril, a widely utilized antifouling biocide, poses a potential risk to non-target aquatic organisms. Emerging research, primarily utilizing the zebrafish (Danio rerio) model, has revealed a spectrum of sublethal effects on fish development at environmentally relevant concentrations. This technical guide synthesizes the current scientific literature, presenting key quantitative data, detailing experimental methodologies, and visualizing the molecular pathways implicated in Tralopyril-induced developmental toxicity. The core findings indicate that Tralopyril can significantly disrupt the thyroid endocrine system, impair metabolism, induce neurotoxicity, and cause mitochondrial dysfunction, leading to a range of morphological and physiological abnormalities in developing fish.

Introduction

Tralopyril is an active substance in many antifouling products designed to prevent the accumulation of marine organisms on underwater surfaces.[1][2] Its widespread use, however, leads to its inevitable release into aquatic environments, raising concerns about its impact on marine and freshwater ecosystems.[1][2] While not considered persistent or bioaccumulative due to rapid hydrolysis, Tralopyril has been identified as toxic, with studies highlighting its potential for embryotoxicity in various aquatic invertebrates and vertebrates.[3] This guide focuses on the sublethal developmental effects of Tralopyril on fish, providing a comprehensive overview for the scientific community.

Quantitative Data on Sublethal Effects

Exposure to sublethal concentrations of Tralopyril has been shown to induce a variety of developmental abnormalities in zebrafish embryos and larvae. The following tables summarize the key quantitative findings from the current literature.

Table 1: Morphological and Physiological Effects of Tralopyril on Zebrafish Development

| Parameter | Tralopyril Concentration | Effect Observed | Source |

| Heart Rate | ≥ 4.20 µg/L | Significantly decreased | [1][2] |

| Body Length | ≥ 4.20 µg/L | Significantly decreased | [1][2] |

| Developmental Defects | ≥ 4.20 µg/L | Induction of pericardial hemorrhage, spine deformation, pericardial edema, tail malformation, and uninflated gas bladder. | [1][2] |

| Locomotor Activity | Not specified, but after 168-hour exposure | Significantly reduced | [4] |

| Tail Muscle Tissue | Not specified | Thinning of the muscle bundle | [4] |

Table 2: Molecular and Biochemical Effects of Tralopyril on Zebrafish Development

| Parameter | Tralopyril Concentration | Effect Observed | Source |

| Thyroid Hormone Concentrations | Not specified | Decreased | [1][2] |

| Thyroid System-Related Gene Expression | Not specified | Altered transcription of TRHR, TSHβ, TSHR, Nkx2.1, Dio1, TRα, TRβ, TTR, and UGT1ab | [1][2] |

| Metabolism | Not specified | Affected metabolism of amino acids, energy, and lipids | [1][2] |

| Neurotransmitter Levels | Not specified | Changes in dopamine (B1211576) (DA) and acetylcholine (B1216132) (ACh) | [4] |

| Acetylcholinesterase (AChE) Activity | Not specified | Altered activity | [4] |

| Carbohydrate Metabolism | Not specified | Significantly decreased hexokinase (HK) and succinate (B1194679) dehydrogenase (SDH) activity; significantly changed transcript expression of GK, HK1, and PCK1 | [5] |

| Lipid Metabolism | Not specified | Changes in triglyceride (TG) content and fatty acid synthase (FAS) activity; altered transcript expression of ACO, ehhadh, and fas | [5] |

| ATP Content | Not specified | Significantly decreased | [5] |

| Mitochondrial Respiration Gene Expression | Not specified | Changes in the expression of genes involved in mitochondrial respiratory complexes (ndufs4, Sdhα, uqcrc2) | [5] |

| Mitochondrial DNA Replication Gene Expression | Not specified | Changes in the expression of genes involved in mitochondrial DNA replication and transcription (polg1, tk2) | [5] |

Experimental Protocols

The majority of studies investigating the sublethal effects of Tralopyril on fish development have utilized the zebrafish (Danio rerio) model, following protocols similar to the OECD Guideline for the Testing of Chemicals, Test No. 236: Fish Embryo Acute Toxicity (FET) Test.

3.1. General Zebrafish Developmental Toxicity Assay

-

Organism: Zebrafish (Danio rerio) embryos, typically within a few hours post-fertilization (hpf).

-

Exposure System: Static or semi-static exposure in multi-well plates.

-

Test Concentrations: A range of sublethal concentrations of Tralopyril, typically from µg/L to mg/L, along with a solvent control (e.g., DMSO) and a negative control.

-

Exposure Duration: Typically from early embryogenesis (e.g., 2-4 hpf) up to 96, 120, or 168 hpf, depending on the endpoints being assessed.

-

Environmental Conditions: Maintained at a constant temperature (e.g., 28 ± 1°C) with a standard light-dark cycle (e.g., 14:10 hours).

-

Endpoints Measured:

-

Morphological: Hatching rate, survival rate, body length, heart rate, and the incidence of malformations (e.g., pericardial edema, yolk sac edema, spinal curvature, tail malformations).[1][2]

-

Behavioral: Locomotor activity is often assessed using automated tracking systems that monitor movement in response to light and dark stimuli.[4]

-

Molecular: Gene expression analysis (e.g., via qPCR) of key genes involved in the thyroid pathway, metabolism, and neurodevelopment.[1][2][4][5] Metabolomic analysis to identify changes in endogenous metabolites.[1][4]

-

Biochemical: Measurement of enzyme activities (e.g., AChE, HK, SDH) and hormone levels.[4][5]

-

3.2. Metabolomics Analysis

-

Sample Preparation: Zebrafish embryos or larvae are collected at specific time points, flash-frozen in liquid nitrogen, and stored at -80°C. Metabolites are then extracted using a suitable solvent system (e.g., methanol/water).

-

Analytical Technique: Ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) is commonly used to separate and identify metabolites.

-

Data Analysis: Multivariate statistical analysis (e.g., principal component analysis, orthogonal partial least squares discriminant analysis) is employed to identify metabolites that are significantly altered by Tralopyril exposure.

Visualizing Mechanisms of Toxicity